
1-benzyl-6-ethenyl-1H-indazole
説明
1-Benzyl-6-ethenyl-1H-indazole is a heterocyclic aromatic compound featuring a benzyl group at the 1-position and an ethenyl (vinyl) group at the 6-position of the indazole core. Indazoles are nitrogen-containing bicyclic structures with applications in medicinal chemistry, materials science, and organic synthesis.
Molecular Formula: C₁₆H₁₄N₂
Molecular Weight: ~234 g/mol
Key Features:
- Benzyl Group (Position 1): Contributes steric bulk and electron-donating effects via conjugation.
- Ethenyl Group (Position 6): Enables reactions such as hydrogenation, epoxidation, or copolymerization.
特性
分子式 |
C16H14N2 |
---|---|
分子量 |
234.29 g/mol |
IUPAC名 |
1-benzyl-6-ethenylindazole |
InChI |
InChI=1S/C16H14N2/c1-2-13-8-9-15-11-17-18(16(15)10-13)12-14-6-4-3-5-7-14/h2-11H,1,12H2 |
InChIキー |
LUCZZWKYCLNYKJ-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC2=C(C=C1)C=NN2CC3=CC=CC=C3 |
製品の起源 |
United States |
類似化合物との比較
Structural and Functional Differences
The table below highlights key differences between 1-benzyl-6-ethenyl-1H-indazole and structurally related indazole derivatives:
Q & A
Q. What are the established synthetic routes for 1-benzyl-6-ethenyl-1H-indazole, and what are their key challenges?
The synthesis of this compound derivatives often involves functionalization at the indazole core. A common approach is bromination at the 6-position followed by substitution. For example, 6-(bromomethyl)-1H-indazole can react with ethenyl groups under nucleophilic conditions (e.g., using EtSH with DBU in THF), achieving ~70% yield . Challenges include regioselectivity in bromination and side reactions during substitution due to the indazole’s sensitivity to strong acids/bases. Optimizing reaction time and temperature (e.g., 120°C for bromination) improves reproducibility .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : 1H/13C NMR identifies substituent positions (e.g., benzyl protons at ~5.3 ppm, ethenyl protons as doublets at ~5.8–6.5 ppm) .
- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve steric effects and confirm bond lengths/angles. For example, SHELXTL is widely used for small-molecule structures with R-factors <5% .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 263.12 for C16H15N2) .
Q. How can researchers address low yields in the alkylation step of indazole derivatives?
Low yields in alkylation (e.g., benzylation) often stem from incomplete deprotonation of the indazole nitrogen. Using stronger bases (e.g., NaH or KOtBu) in anhydrous DMF at 0–5°C improves reactivity. Catalytic phase-transfer agents (e.g., tetrabutylammonium iodide) enhance benzyl bromide diffusion in biphasic systems, increasing yields to >80% .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound synthesis?
Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) predict transition states and regioselectivity. For example, Fukui indices identify nucleophilic sites on indazole, favoring substitution at the 6-position over 4- or 7-positions . Molecular dynamics simulations (e.g., Gaussian 09) model solvent effects, revealing THF as optimal for ethenylation due to its polarity and boiling point .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for indazole derivatives?
Discrepancies between NMR (solution state) and XRD (solid state) often arise from conformational flexibility. For example, benzyl groups may rotate freely in solution but adopt fixed orientations in crystals. To resolve this:
Q. How can researchers design derivatives to study structure-activity relationships (SAR) for biological targets?
- Substituent variation : Replace the ethenyl group with electron-withdrawing (e.g., -NO2) or donating (-OCH3) groups to modulate electronic effects .
- Bioisosteric replacement : Substitute benzyl with pyridylmethyl to enhance solubility while retaining π-π stacking interactions .
- Docking studies : Use AutoDock Vina to predict binding affinities to targets like EGFR. For example, indazole derivatives with para-substituted aryl groups show higher docking scores (-9.2 kcal/mol) .
Q. What methodologies identify and validate intermediates in multistep syntheses?
- LC-MS monitoring : Track reaction progress in real-time (e.g., observe intermediates at m/z 180.1 for brominated precursors) .
- Isolation via flash chromatography : Use gradient elution (hexane/EtOAc 8:2 to 6:4) to separate intermediates.
- In situ IR : Monitor carbonyl formation (e.g., 1710 cm⁻¹ for ester intermediates) .
Methodological Guidance for Data Interpretation
Q. How to conduct a systematic patent review for prior art on indazole derivatives?
- Databases : Use Espacenet, Google Patents, and USPTO with keywords (e.g., “this compound” OR “indazole derivatives synthesis”).
- Analysis : Focus on claims covering novel substituents (e.g., WO2010021219A1 for magnesium intermediates in benzylation) .
- Freedom-to-operate (FTO) : Cross-reference granted patents (e.g., EP2862855B1 for crystallization methods) to avoid infringement .
Q. What statistical approaches are recommended for analyzing biological assay data?
- Dose-response curves : Fit IC50 values using nonlinear regression (four-parameter logistic model in GraphPad Prism).
- ANOVA with post-hoc tests : Compare cytotoxicity across derivatives (e.g., p<0.05 for 1-benzyl-6-ethenyl vs. 1-benzyl-5-nitro derivatives) .
- QSAR models : Use partial least squares (PLS) regression to correlate logP with activity .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。